

# Technical Guide: 3-[(4-Bromophenoxy)methyl]benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-[(4-Bromophenoxy)methyl]benzoic acid
CAS No.:	855749-65-4
Cat. No.:	B1296963

[Get Quote](#)

## A Versatile Biaryl Ether Scaffold for Medicinal Chemistry

### Executive Summary

**3-[(4-Bromophenoxy)methyl]benzoic acid** is a bifunctional synthetic intermediate characterized by a lipophilic diaryl ether core and a polar carboxylic acid headgroup. Its structure mimics the pharmacophores found in PPAR agonists (fibrates), PTP1B inhibitors, and COX-2 inhibitors.

This guide details the physicochemical profile, robust synthetic pathways, and divergent functionalization strategies for this molecule.<sup>[1][2]</sup> It serves as a blueprint for researchers utilizing this scaffold to construct larger biological effectors via Suzuki-Miyaura couplings or amide diversifications.

## Part 1: Chemical Identity & Physicochemical Profiling

This molecule functions as a "linker scaffold," connecting a variable lipophilic domain (the bromophenyl ring) to a polar interaction domain (the benzoic acid).

Property	Specification
IUPAC Name	3-[(4-Bromophenoxy)methyl]benzoic acid
Common Class	Biaryl Ether; Meta-substituted Benzoic Acid
Molecular Formula	C <sub>14</sub> H <sub>11</sub> BrO <sub>3</sub>
Molecular Weight	307.14 g/mol
SMILES	<chem>OC(=O)c1cccc(COc2ccc(Br)cc2)c1</chem>
Predicted LogP	3.8 – 4.2 (Highly Lipophilic)
pKa (Acid)	~4.18 (Typical of benzoic acid derivatives)
H-Bond Donors	1 (Carboxylic Acid)
H-Bond Acceptors	3 (Ether Oxygen, Carbonyl, Hydroxyl)

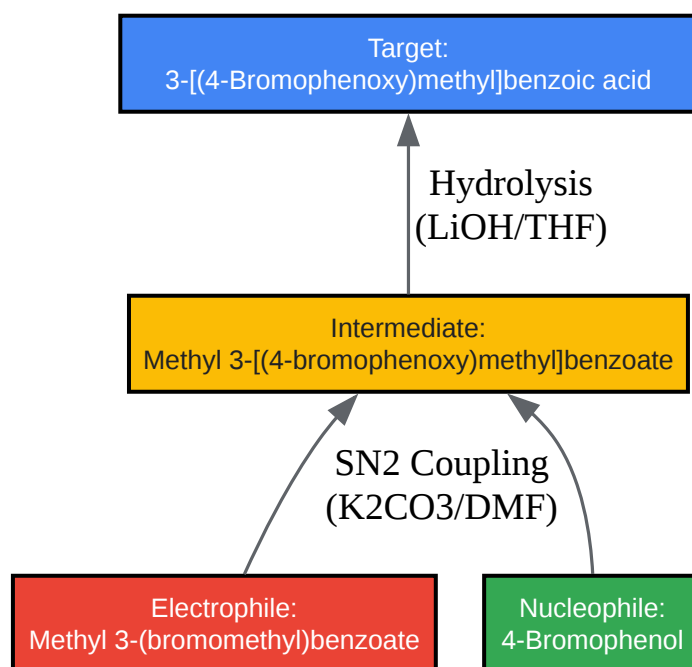
#### Structural Analysis:

- The "Head": The carboxylic acid at the meta position provides a handle for ionic interactions (e.g., with Arginine residues in protein binding pockets) or further derivatization.
- The "Linker": The oxymethyl bridge (-CH<sub>2</sub>-O-) introduces rotational flexibility, allowing the two aromatic rings to adopt non-planar conformations critical for induced-fit binding.
- The "Tail": The 4-bromophenyl group acts as a hydrophobic anchor and a reactive handle for cross-coupling reactions.

## Part 2: Synthetic Architecture

The most robust route to this scaffold utilizes a Williamson Ether Synthesis followed by ester hydrolysis. This approach avoids the formation of side products associated with direct coupling of the free acid.

### Retrosynthetic Analysis (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the biaryl ether core.

## Detailed Protocol: Step-by-Step Synthesis

### Step 1: Williamson Ether Coupling

- Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 4-Bromophenol (1.1 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous).
- Conditions:
  - Dissolve 4-bromophenol in DMF under an inert atmosphere (N<sub>2</sub>).
  - Add K<sub>2</sub>CO<sub>3</sub> and stir at room temperature for 30 minutes to generate the phenoxide anion.
  - Add Methyl 3-(bromomethyl)benzoate dropwise.

- Heat to 60°C (DMF) or Reflux (Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Pour into ice water. The ester intermediate usually precipitates as a solid. Filter and wash with water.[3]

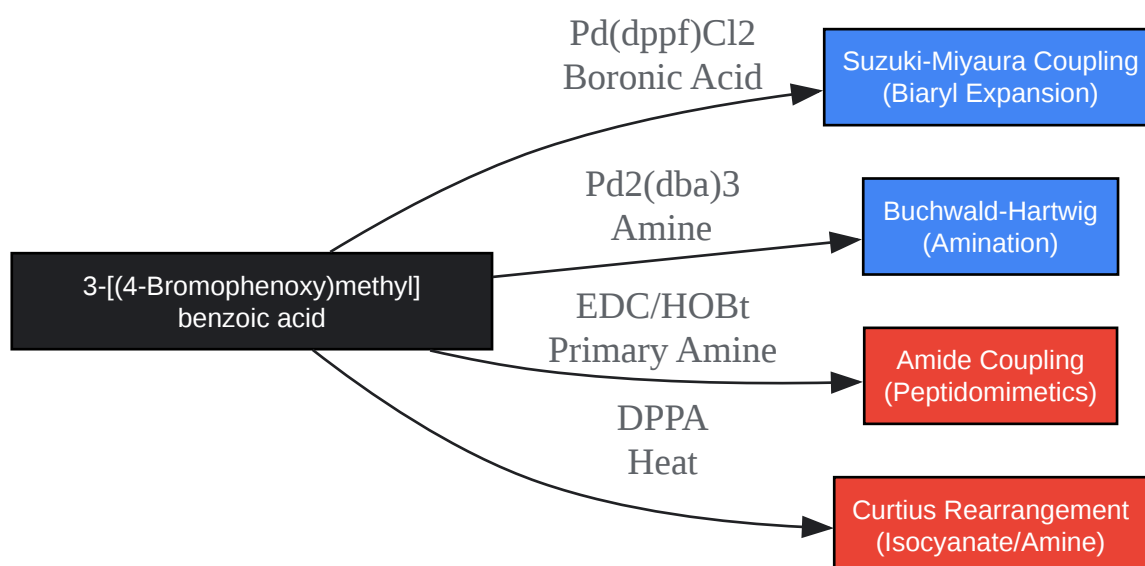
### Step 2: Ester Hydrolysis

- Reagents: Ester Intermediate (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq).
- Solvent: THF:Water (3:1).
- Conditions:
  - Dissolve the ester in THF/Water.
  - Add LiOH and stir at room temperature for 12 hours.
  - Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl.
  - Isolation: The target acid will precipitate. Filter, wash with cold water, and dry under vacuum.
  - Purification: Recrystallize from Ethanol/Water if necessary.

## Part 3: Divergent Functionalization & Reactivity

This molecule is designed as a branch point in chemical library synthesis. It possesses two orthogonal reactive handles: the Aryl Bromide and the Carboxylic Acid.

### Reactivity Flowchart (Graphviz)



[Click to download full resolution via product page](#)

Figure 2: Orthogonal reactivity profile allowing dual-vector library expansion.

## Strategic Applications

- Fragment Elongation (The Bromide Handle):
  - The 4-bromophenyl motif is a classic substrate for Suzuki-Miyaura coupling. Reacting this scaffold with aryl boronic acids yields extended biaryl ether systems, commonly found in inhibitors of protein-protein interactions.
  - Citation: For general Suzuki protocols on aryl bromides, refer to Miyaura & Suzuki (1995).
- Headgroup Modification (The Acid Handle):
  - The benzoic acid can be converted to an amide to modulate solubility and target affinity. This is critical when designing inhibitors for targets like MMP (Matrix Metalloproteinases) where the zinc-binding group is essential.
  - Protocol: Standard EDC/NHS coupling or conversion to acid chloride (SOCl<sub>2</sub>) followed by amine addition.

## Part 4: Biological Context & SAR Implications

The 3-[(phenoxy)methyl]benzoic acid substructure is a validated pharmacophore in several therapeutic areas.

- PPAR Agonists (Metabolic Disease): The lipophilic tail and acidic head mimic free fatty acids, allowing these molecules to bind to Peroxisome Proliferator-Activated Receptors (PPARs). The ether linker provides the necessary "U-shape" conformation for binding.
- PTP1B Inhibitors (Diabetes/Obesity): Biphenyl ethers with acidic headgroups are known isosteres for phosphotyrosine, making them potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).
- Anti-inflammatory Agents: Similar scaffolds appear in the design of CRTH2 antagonists and other prostaglandin D2 receptor blockers.

Structure-Activity Relationship (SAR) Note: The meta substitution pattern (3-position) of the linker on the benzoic acid ring is often preferred over para substitution in these targets because it creates a "kink" in the molecule, improving fit within hydrophobic pockets that are not strictly linear.

## References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.
- Roughley, S. D., & Jordan, A. M. (2011). *The Medicinal Chemist's Guide to Solving ADMET Challenges*. Royal Society of Chemistry. (Context on lipophilic acid scaffolds in drug design).
- PubChem Compound Summary. (2024). Benzoic acid derivatives and biaryl ethers.
- Hajduk, P. J., et al. (2000). Druggability Indices for Protein Targets Derived from NMR-Based Screening. *Journal of Medicinal Chemistry*, 43(18), 3443-3447. (Context on fragment-based linking).

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update | MDPI \[mdpi.com\]](#)
- [2. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C–H Activation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- To cite this document: BenchChem. [Technical Guide: 3-[(4-Bromophenoxy)methyl]benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296963/docs#technical-guide-3-4-bromophenoxy-methyl-benzoic-acid\]](https://www.benchchem.com/product/b1296963/docs#technical-guide-3-4-bromophenoxy-methyl-benzoic-acid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check